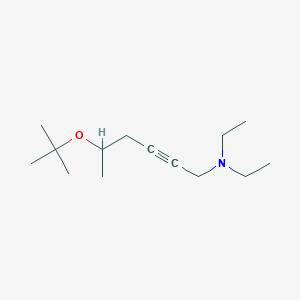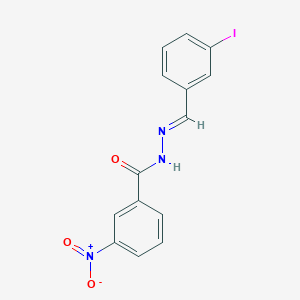
1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group. The exact synthesis would depend on the starting materials and the specific conditions under which the reaction is carried out. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl group is planar, the piperidinyl group is puckered, and the acetate group is also planar. The overall shape of the molecule would be determined by how these groups are connected .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, the piperidinyl group might participate in reactions involving the nitrogen, and the acetate group could undergo reactions at the carbonyl carbon or the hydroxyl oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar acetate group might make it somewhat soluble in water, while the nonpolar phenyl and piperidinyl groups might make it more soluble in nonpolar solvents .Mecanismo De Acción
Without more specific information about the intended use of this compound, it’s difficult to speculate on its mechanism of action. If it’s intended to be a drug, the mechanism would depend on the specific biological target. If it’s intended to be a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might involve testing its efficacy and safety in cell cultures and animal models. If it’s a potential reagent, future research might involve testing its reactivity under various conditions .
Propiedades
IUPAC Name |
(1-phenyl-4-piperidin-1-ylbut-2-ynyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-15(19)20-17(16-9-4-2-5-10-16)11-8-14-18-12-6-3-7-13-18/h2,4-5,9-10,17H,3,6-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAGGAYJSNRXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#CCN1CCCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-4-piperidin-1-ylbut-2-ynyl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838350.png)
![3-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838356.png)
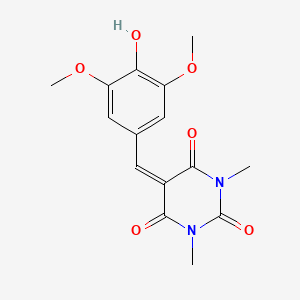
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3838390.png)
![3,3'-(1,4-phenylenediimino)bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838403.png)
![N-acetyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B3838414.png)
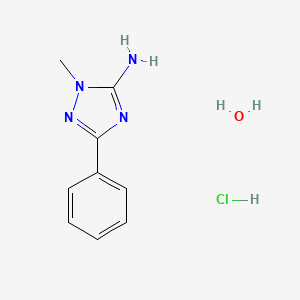
![6,8-dibromo-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3838422.png)
![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3838439.png)
![3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838447.png)
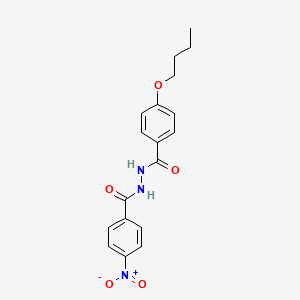
![3-(5-bromo-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838458.png)
